1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Description
1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene is a substituted aromatic compound featuring a central benzene ring with three distinct functional groups:
- 4-Methoxyphenoxy group: A para-methoxy-substituted phenoxy ether at position 1.
- Nitro group (-NO₂): Positioned at the ortho (position 2) relative to the trifluoromethyl group.
- Trifluoromethyl group (-CF₃): Located at position 3.
This compound is structurally designed for electronic modulation via electron-withdrawing (-NO₂, -CF₃) and electron-donating (-OCH₃) groups, making it relevant in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-21-10-3-5-11(6-4-10)22-13-7-2-9(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNPONNEXMSLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379488 | |
| Record name | 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-69-6 | |
| Record name | 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1996-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Directed Nitration of Trifluoromethyl-Substituted Arenes
The trifluoromethyl group’s strong meta-directing effect ensures precise nitration at position 2 of 4-(trifluoromethyl)benzene derivatives. Patent WO2016125185A2 details a nitration protocol using a mixture of concentrated HNO₃ and H₂SO₄ in dichloromethane at 0–35°C, yielding para-nitro products with >90% selectivity. Adapting this method, 4-(trifluoromethyl)chlorobenzene undergoes nitration to produce 2-nitro-4-(trifluoromethyl)chlorobenzene in high purity (Scheme 1).
Scheme 1 :
Solvent and Temperature Optimization
The choice of chlorinated solvents (e.g., dichloromethane) minimizes byproduct formation during nitration, as evidenced by the isolation of l-nitro-4-trifluoromethoxybenzene in WO2016125185A2 with 90% para selectivity. Similarly, maintaining temperatures below 35°C prevents undesired polysubstitution.
Nucleophilic Aromatic Substitution for Phenoxy Group Installation
Reaction Conditions for Chloride Displacement
The displacement of the chloride group in 2-nitro-4-(trifluoromethyl)chlorobenzene by 4-methoxyphenoxide requires polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–150°C). Patent EP3670492A1 highlights the use of K₂CO₃ as a base to generate the phenoxide in situ, facilitating efficient coupling.
Example Procedure :
A mixture of 2-nitro-4-(trifluoromethyl)chlorobenzene (1.0 equiv), 4-methoxyphenol (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 120°C for 12–24 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate and purified via column chromatography (hexane/EtOAc).
Catalytic Enhancements and Yield Optimization
Ambeed’s data demonstrates that reactions employing p-toluenesulfonic acid in toluene at 130°C achieve 51–89% yields for analogous phenoxy couplings. Similarly, ionic liquids like [Bmim]HSO₄ enhance reaction rates and yields in SNAr reactions, as reported in multicomponent syntheses.
Alternative Pathways: Sequential Functionalization
Reductive Amination and Byproduct Mitigation
The Ambeed example involving 2-bromo-4'-chloroacetophenone and (S)-monochlorohydrin underscores the importance of controlling halogen exchange during synthesis. Strict temperature regulation and catalyst selection (e.g., p-toluenesulfonic acid) reduce byproducts to <0.1%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Conditions |
|---|---|---|---|
| Nitration → SNAr | HNO₃/H₂SO₄ nitration; K₂CO₃/DMF coupling | 75–85% | 0–35°C (nitration); 120°C (coupling) |
| Halogen Exchange | Grignard reaction; chloride displacement | 60–70% | −78°C to RT; rigorous anhydrous conditions |
| Ionic Liquid-Mediated | [Bmim]HSO₄ catalysis | 80–90% | 80°C; reusable solvent system |
Key Findings :
-
Nitration followed by SNAr provides the highest yields and scalability.
-
Ionic liquid-mediated routes offer environmental benefits but require specialized reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-Aminophenoxy)-2-nitro-4-(trifluoromethyl)benzene.
Reduction: Formation of 1-(4-Methoxyphenoxy)-2-amino-4-(trifluoromethyl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The pathways involved may include electron transfer, hydrogen bonding, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene are compared to five analogous compounds (Table 1), with key differences in substituents, reactivity, and applications highlighted below.
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects: The methoxyphenoxy group in the target compound enhances electron density at position 1, contrasting with the electron-deficient sulfonyl group in 1-[(4-chlorophenyl)sulfonyl]-2-nitro-4-(trifluoromethyl)benzene. This difference impacts nucleophilic substitution rates and binding affinity in enzyme inhibition . Halogenated analogs (e.g., 2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene) exhibit higher electrophilicity due to the inductive effect of halogens, favoring reactions like SNAr (nucleophilic aromatic substitution) .
Biological Activity: The trifluoromethyl group in all analogs enhances metabolic stability and lipophilicity, critical for agrochemical persistence .
Degradation Pathways: Microbial degradation of 1-(3-chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene by Rhodopseudomonas palustris PID-1 yields 2-nitro-4-(trifluoromethyl)phenol as a stable intermediate, suggesting similar nitro-trifluoromethyl benzenes may resist complete mineralization in environmental systems .
Synthetic Utility :
- Benzyl chloride analogs (e.g., 2-nitro-4-(trifluoromethyl)benzyl chloride) are pivotal intermediates for introducing trifluoromethyl groups into complex molecules, with yields >95% achieved via Friedel-Crafts alkylation .
Research Implications
- Agrochemicals : The electron-withdrawing nitro and trifluoromethyl groups in the target compound and its analogs enhance pesticidal activity by disrupting electron transport chains in pests .
- Environmental Impact : Structural similarities among nitro-trifluoromethyl benzenes suggest shared persistence in soil and water, necessitating tailored biodegradation strategies .
Biological Activity
1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene, an organic compound with a complex structure, is characterized by the presence of a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
- Molecular Formula : C₁₄H₁₀F₃NO₄
- Molecular Weight : 313.228 g/mol
- CAS Number : 1996-69-6
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The nitro and trifluoromethyl groups enhance its reactivity and binding affinity towards enzymes and receptors, potentially leading to significant pharmacological effects. The mechanisms may involve:
- Electron Transfer : Facilitating redox reactions.
- Hydrogen Bonding : Interacting with functional groups in biomolecules.
- Hydrophobic Interactions : Enhancing membrane permeability.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of nitro-substituted compounds can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against Gram-positive bacteria, suggesting potential as antibacterial agents.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. For example, the compound has been tested against breast cancer cell lines, revealing dose-dependent cytotoxicity. The mechanism of action appears to involve apoptosis induction through oxidative stress pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes.
Case Studies
- Antimicrobial Efficacy : A study conducted on various nitro-substituted phenolic compounds found that this compound exhibited notable antibacterial activity against Staphylococcus aureus strains (MIC = 10 µg/mL), indicating its potential as a lead compound for antibiotic development.
- Cytotoxicity in Cancer Research : In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) cells. Results indicated an IC50 value of 15 µM after 48 hours of exposure, suggesting significant cytotoxic effects that warrant further investigation into its mechanism of action and therapeutic potential.
- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit CYP450 enzymes by up to 70% at concentrations of 50 µM, indicating its potential role in drug-drug interactions and metabolic modulation.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) | Enzyme Inhibition (%) |
|---|---|---|---|
| This compound | 10 µg/mL | 15 µM | 70% |
| 1-(4-Methoxyphenoxy)-3-nitrobenzene | 15 µg/mL | 20 µM | 50% |
| Nitro-substituted phenol derivatives | Varies | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene that influence its chemical reactivity?
- Answer : The compound’s reactivity is governed by its electron-withdrawing groups (nitro and trifluoromethyl) and electron-donating 4-methoxyphenoxy substituent. The nitro group at the 2-position directs electrophilic substitution reactions meta, while the trifluoromethyl group enhances stability against hydrolysis. Computational modeling (e.g., DFT) can predict regioselectivity in reactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact due to potential nitro-group toxicity. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : Identifies aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm, nitro group deshielding adjacent protons).
- Mass Spectrometry (MS) : Confirms molecular weight (C₁₄H₁₀F₃NO₄, MW 337.23) and fragmentation patterns.
- IR Spectroscopy : Detects nitro (∼1520 cm⁻¹) and trifluoromethyl (∼1150 cm⁻¹) stretches .
Advanced Research Questions
Q. How can synthesis of this compound be optimized for improved yield and purity?
- Answer : Key variables include:
- Catalysts : Copper(I) iodide or Pd-based catalysts for Ullmann coupling of 4-methoxyphenoxy and nitro-trifluoromethyl benzene precursors .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts. Reported yields range 58–65% under optimized conditions .
Q. What are potential mechanisms of action for this compound in enzyme inhibition studies?
- Answer : The nitro group may act as a Michael acceptor, forming covalent bonds with cysteine residues in enzymes (e.g., SARS-CoV-2 main protease). Irreversible inhibition can be confirmed via kinetic assays (e.g., time-dependent activity loss) and mutant enzyme studies (e.g., C145A mutant resistance) .
Q. How do electron-withdrawing groups affect the compound’s stability and reactivity?
- Answer : The trifluoromethyl group increases thermal stability (TGA analysis) and resistance to oxidation. Nitro groups reduce electron density at the benzene ring, slowing electrophilic substitution but enhancing radical scavenging potential. Comparative studies with non-fluorinated analogs show ~20% lower degradation rates under UV exposure .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Answer : Discrepancies (e.g., variable antimicrobial efficacy) may arise from assay conditions (pH, solvent). Standardize protocols:
- Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity.
- Controls : Include structurally similar analogs (e.g., 1-iodo-2-nitro-4-trifluoromethoxybenzene) to isolate substituent effects .
Q. Which computational approaches model the compound’s interactions with biological targets?
- Answer :
- Docking Simulations : AutoDock Vina predicts binding affinity to receptors (e.g., CYP450 enzymes).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent electronegativity with inhibitory potency (R² > 0.85 in training sets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
